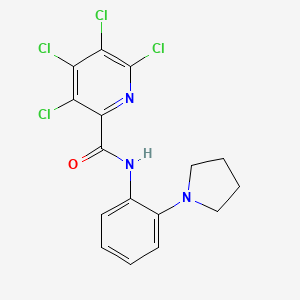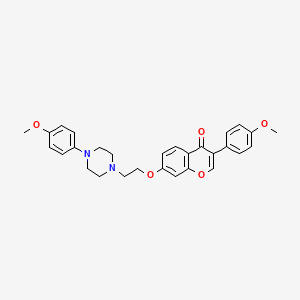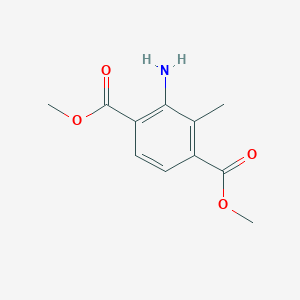
3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide, also known as TPCA-1, is a small molecule inhibitor that has been used extensively in scientific research. It was first synthesized in 2006 and has since been used in numerous studies to investigate the mechanism of action of various proteins and pathways.
作用機序
The mechanism of action of 3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide involves the inhibition of several key proteins and pathways involved in inflammation and immune response. Specifically, 3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide has been shown to inhibit the activity of IKKβ, a protein kinase that plays a critical role in the activation of NF-κB. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and immune response. By inhibiting the activity of IKKβ, 3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide effectively blocks the activation of NF-κB and reduces the inflammatory response.
Biochemical and Physiological Effects:
In addition to its effects on inflammation and immune response, 3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide has been shown to have a variety of other biochemical and physiological effects. For example, 3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in various cell types.
実験室実験の利点と制限
One of the main advantages of using 3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide in lab experiments is its specificity for IKKβ. Unlike other inhibitors that may also affect other proteins or pathways, 3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide specifically targets IKKβ and does not have off-target effects. Additionally, 3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide is relatively easy to synthesize and is stable under a variety of conditions.
One limitation of using 3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide in lab experiments is its relatively low solubility in water. This can make it difficult to dissolve and work with in aqueous solutions. Additionally, 3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide has a relatively short half-life in vivo, which can limit its effectiveness in certain applications.
将来の方向性
There are several potential future directions for research involving 3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide. One area of interest is the development of more potent and selective inhibitors of IKKβ. Additionally, 3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide could be used in combination with other inhibitors or drugs to enhance its effectiveness or target multiple pathways simultaneously. Finally, 3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide could be used to investigate the role of IKKβ and NF-κB in other cellular processes, such as autophagy or DNA damage response.
合成法
The synthesis of 3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide involves the reaction of 2-chloro-5-nitropyridine with 2-pyrrolidin-1-ylphenylamine in the presence of a reducing agent such as palladium on carbon. This reaction results in the formation of the intermediate 3,4,5,6-tetrachloro-2-nitropyridine-1-oxide, which is then converted into 3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide through a series of additional steps.
科学的研究の応用
3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide has been used in a wide variety of scientific research applications, including the study of cancer, inflammation, and autoimmune diseases. It has been shown to inhibit the activity of several important proteins and pathways, including NF-κB, IKKβ, and TBK1. Additionally, 3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide has been used to investigate the role of these proteins and pathways in various cellular processes, such as cell proliferation, apoptosis, and immune response.
特性
IUPAC Name |
3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl4N3O/c17-11-12(18)14(22-15(20)13(11)19)16(24)21-9-5-1-2-6-10(9)23-7-3-4-8-23/h1-2,5-6H,3-4,7-8H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHPYQYMIJPDNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C3=NC(=C(C(=C3Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl4N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B2710140.png)
![Rel-(3aR,8aS)-octahydro-2H-furo[3,2-c]azepine hydrochloride](/img/structure/B2710143.png)


![N-(6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)prop-2-enamide](/img/structure/B2710148.png)
![N-{[2-(propan-2-yloxy)phenyl]methylidene}hydroxylamine](/img/structure/B2710149.png)
![2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2710150.png)

![N-(4-acetylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2710153.png)
![6-Ethyl-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![6-(3-Methoxypropyl)-4,7-dimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2710156.png)
![3-((4-chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2710157.png)
![Ethyl 4-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate](/img/structure/B2710159.png)
